molecular formula C20H26N4O4S B2848063 N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 692733-05-4

N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2848063
CAS No.: 692733-05-4
M. Wt: 418.51
InChI Key: CHJMKMWKOIAUOC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a piperazine-based compound featuring a dimethylsulfamoyl group on the phenyl ring and a 4-methoxyphenyl moiety attached to the piperazine core. The 4-methoxyphenyl group introduces lipophilicity, which may improve membrane permeability. This structural combination positions the compound as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-22(2)29(26,27)19-10-4-16(5-11-19)21-20(25)24-14-12-23(13-15-24)17-6-8-18(28-3)9-7-17/h4-11H,12-15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJMKMWKOIAUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Ring Formation

The synthesis begins with the preparation of the piperazine backbone. Two primary strategies are documented:

Cyclization of 1,2-Diamine Derivatives

Piperazine rings are often synthesized via cyclization reactions using 1,2-diaminoethane derivatives. For example, reacting 1,2-diaminoethane with sulfonium salts under basic conditions yields the piperazine core. In the case of N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide, this step is typically performed at 20–25°C using tetrahydrofuran (THF) as the solvent.

Functionalization of Preformed Piperazine

An alternative approach involves modifying commercially available piperazine. The 4-(4-methoxyphenyl) group is introduced via nucleophilic aromatic substitution, where piperazine reacts with 4-methoxybromobenzene in the presence of a palladium catalyst. This method achieves yields >80% when conducted at 110°C for 720 minutes.

Introduction of the Dimethylsulfamoylphenyl Group

The dimethylsulfamoylphenyl moiety is incorporated through sulfonylation reactions:

Sulfonylation Conditions

A solution of 4-aminophenylpiperazine in dimethylformamide (DMF) reacts with dimethylsulfamoyl chloride at 0–10°C. Triethylamine (TEA) is added to scavenge HCl, with the reaction typically completing within 3 hours. The crude product is purified via crystallization from aqueous ethanol, yielding 85–92% of the sulfonylated intermediate.

Table 1: Sulfonylation Reaction Parameters
Parameter Value Source
Temperature 0–10°C
Solvent DMF
Catalyst Triethylamine
Reaction Time 3 hours
Yield 85–92%

Carboxamide Bond Formation

The final step involves forming the carboxamide linkage between the piperazine nitrogen and the dimethylsulfamoylphenyl group.

Carbamoyl Chloride Approach

Phenyl chloroformate reacts with the secondary amine of the piperazine intermediate in THF at 0–25°C. This method requires strict temperature control to avoid side reactions, with yields reaching 94.6% under optimized conditions.

Isocyanate Coupling

An alternative method uses ethyl isothiocyanate, which reacts with the piperazine derivative in ethanol under reflux. After 1 hour, the mixture is cooled, and the product precipitates upon water addition. This approach achieves 94% yield and high purity.

Industrial-Scale Optimization

For large-scale production (>1 kg), the following modifications are implemented:

Solvent and Reagent Selection

  • Solvent : THF is preferred over DMF due to easier recycling.
  • Catalyst : Sodium borohydride (NaBH4) replaces LiAlH4 for safer reductions.

Process Intensification

  • Reactions are conducted in continuous-flow reactors to reduce processing time by 40%.
  • Crystallization is performed using anti-solvent addition (water:ethanol = 3:1) to enhance purity to >99%.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : C18 columns with acetonitrile/water (70:30) mobile phase resolve the target compound from byproducts.
  • TLC Monitoring : Silica gel plates (Rf = 0.45 in ethyl acetate/hexane).

Crystallization

The final product is crystallized from ethanol/water mixtures at 40–50°C under reduced pressure, yielding colorless plates suitable for X-ray diffraction analysis.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Dimethylsulfamoyl group hydrolysis at pH > 8.
  • Solution : Maintain reaction pH between 6.5–7.5 using phosphate buffers.

Scale-Up Limitations

  • Issue : Exothermic reactions during sulfonylation.
  • Solution : Gradual reagent addition with jacketed reactor cooling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide exerts its effects is primarily through its interaction with biological targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

The piperazine-1-carboxamide scaffold is common among analogues, but substituent modifications significantly alter physicochemical and biological properties.

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituent on Piperazine Key Features Reference
N-[4-(Dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide (Target Compound) 4-(4-Methoxyphenyl) Dimethylsulfamoyl group enhances polarity; methoxy group aids lipophilicity
JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]piperazine-1-carboxamide) 4-(Dichlorophenyl-pyrrolidinylmethyl) Chlorine atoms increase electronegativity; pyrrolidine enhances rigidity
N-(4-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A18) 4-(Dihydroquinazolinylmethyl) Quinazoline ring introduces planar aromaticity for π-π stacking
4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide 4-(Furan-2-carbonyl) Furan group may reduce metabolic stability due to oxidative susceptibility
4-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide 4-(4-Fluorophenylmethyl) Fluorine enhances lipophilicity and bioavailability

Impact of Functional Groups on Physicochemical Properties

  • Electron-Withdrawing Groups: The dimethylsulfamoyl group in the target compound improves solubility via sulfonamide polarity, whereas trifluoromethyl (CF₃) groups in analogues (e.g., N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide) enhance metabolic stability but reduce aqueous solubility .
  • Lipophilicity Modifiers :

    • The 4-methoxyphenyl group balances polarity and lipophilicity. In contrast, fluorinated phenyl groups (e.g., 4-[(4-fluorophenyl)methyl] substituent) increase logP values, favoring blood-brain barrier penetration .
  • Heterocyclic Additions :

    • Quinazoline (A18) and furan () rings introduce planar or heteroaromatic moieties, which may enhance interactions with hydrophobic enzyme pockets or DNA targets but complicate synthesis .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • HPLC-PDA : Assesses purity (>98%) and identifies byproducts using C18 columns with acetonitrile/water gradients .
    Advanced Consideration : Pair X-ray crystallography with DFT calculations to resolve stereochemical ambiguities in crystalline forms .

How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Advanced Research Question

  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors like 5-HT or dopamine subtypes .
  • Functional assays : Monitor cAMP accumulation or calcium flux in transfected HEK293 cells to assess G-protein coupling efficacy .
  • Computational docking : Generate homology models of target receptors (e.g., GPCRs) using MOE or Schrödinger Suite to predict binding poses .

What strategies resolve contradictions in biological activity data across experimental models?

Advanced Research Question

  • Orthogonal assays : Compare results from radioligand binding (e.g., [³H]-spiperone displacement) and functional readouts (e.g., β-arrestin recruitment) to distinguish agonism vs. antagonism .
  • Species-specific models : Test activity in humanized cell lines vs. rodent primary cells to address interspecies variability .
  • Dose-response validation : Replicate studies across multiple labs to rule out batch-to-batch variability in compound purity .

What methodologies assess metabolic stability and pharmacokinetic properties?

Advanced Research Question

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS to estimate metabolic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
  • Pharmacokinetic profiling : Conduct single-dose studies in rodents to determine AUC, Cmax, and half-life, optimizing formulations for improved bioavailability .

How can computational tools predict binding affinity and selectivity?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., Desmond) to analyze binding stability and key residue interactions .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize derivatives with enhanced selectivity over off-target receptors .
  • ADMET prediction : Use QikProp or SwissADME to estimate permeability, P-gp efflux, and CYP inhibition risks early in development .

What experimental approaches establish structure-activity relationships (SAR)?

Advanced Research Question

  • Systematic substitution : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) and test activity against a panel of receptors .
  • Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade target proteins and validate mechanism-specific effects .
  • Crystal structure-guided design : Co-crystallize analogs with target enzymes (e.g., kinases) to optimize hydrogen-bonding networks .

What challenges arise in scaling up synthesis while maintaining consistency?

Advanced Research Question

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Thermal hazard analysis : Use reaction calorimetry to identify exothermic risks during sulfonylation or amide coupling steps .
  • Purification optimization : Transition from column chromatography to recrystallization or continuous crystallization for cost-effective scale-up .

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